sec-Butyl isovalerate

Description

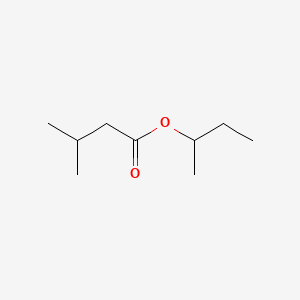

Structure

2D Structure

3D Structure

Properties

CAS No. |

2051-38-9 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

butan-2-yl 3-methylbutanoate |

InChI |

InChI=1S/C9H18O2/c1-5-8(4)11-9(10)6-7(2)3/h7-8H,5-6H2,1-4H3 |

InChI Key |

QPZJVNQNKWDDEQ-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)CC(C)C |

Canonical SMILES |

CCC(C)OC(=O)CC(C)C |

Other CAS No. |

2051-38-9 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Sec Butyl Isovalerate

Enantiomeric Forms and Chiral Resolution Strategies

sec-Butyl isovalerate possesses a chiral center at the second carbon of the sec-butyl group, leading to the existence of two non-superimposable mirror-image forms known as enantiomers: (R)-sec-butyl isovalerate and (S)-sec-butyl isovalerate. These enantiomers share identical physical properties such as boiling point, density, and refractive index, making their separation challenging. The process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components is termed chiral resolution. libretexts.orglibretexts.org

A primary strategy for resolving such racemates involves converting the enantiomers into a mixture of diastereomers. libretexts.orglibretexts.org Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional laboratory techniques like fractional crystallization or chromatography. libretexts.orglibretexts.org This is typically achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. wikipedia.org For an ester like this compound, resolution could be approached by first hydrolyzing the ester to its constituent racemic sec-butanol and isovaleric acid. The racemic sec-butanol could then be reacted with an enantiomerically pure chiral acid to form diastereomeric esters, which are then separated. Subsequently, hydrolysis of each separated diastereomeric ester would yield the resolved (R)- and (S)-sec-butanol, which can then be re-esterified to produce the desired enantiopure this compound.

Advanced Spectroscopic Methods for Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis that can be adapted for chiral discrimination. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, differentiation becomes possible. One common approach is the use of Chiral Solvating Agents (CSAs). google.com When a CSA is added to a solution of racemic this compound, it forms transient, diastereomeric complexes with both the (R)- and (S)-enantiomers. These complexes have distinct chemical environments, causing previously equivalent nuclei in the enantiomers to exhibit separate, distinguishable signals (chemical shifts) in the NMR spectrum. google.com This allows for the direct observation and quantification of the enantiomeric excess (ee) in a sample.

Another method involves the use of Chiral Derivatizing Agents (CDAs). This technique requires covalently bonding the enantiomers with an enantiomerically pure CDA to form stable diastereomers, which will inherently produce distinct NMR spectra. nih.gov

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. jascoinc.comharvard.edu This differential absorption is only observed in the region of a chromophore's absorption band and is known as the Cotton effect. Enantiomers produce CD spectra that are mirror images of each other; where one enantiomer shows a positive CD signal, the other will show a negative signal of equal magnitude. researchgate.net

This technique is highly sensitive to the stereochemical arrangement of the molecule. For this compound, the carbonyl group of the ester acts as a chromophore. By measuring the CD spectrum, one can obtain a unique spectroscopic signature for each enantiomer. The absolute configuration—whether it is the (R) or (S) form—can be determined by comparing the experimental spectrum with that of a known standard or with theoretical spectra predicted by quantum-chemical calculations. researchgate.net

Chromatographic Techniques for Enantioselective Separation

Chiral Gas Chromatography (GC) is a highly effective method for separating and analyzing the enantiomers of volatile compounds like sec-butyl esters. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), which is typically a chiral selector coated onto the inner wall of a capillary column. Derivatized cyclodextrins are among the most common and effective CSPs for this purpose. chromatographyonline.comgcms.czresearchgate.net

Research on the separation of sec-butyl carboxylicates on β-cyclodextrin derivative columns demonstrates the principles of this technique. researchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.

The efficiency of this separation is influenced by factors such as column temperature. Generally, lower temperatures enhance separation by increasing the stability differences of the diastereomeric complexes, resulting in higher separation factors (α) and better resolution (Rs). researchgate.net This indicates that the separation process is typically enthalpy-driven. researchgate.net Studies have also shown that the separation factor for sec-butyl carboxylicates tends to decrease as the carbon chain of the carboxyl group increases. researchgate.net

| Compound | Temperature (°C) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| sec-Butyl acetate (B1210297) | 70 | 1.031 | 2.01 |

| 80 | 1.028 | 1.75 | |

| sec-Butyl butyrate | 90 | 1.018 | 1.25 |

| 100 | 1.016 | 1.08 |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the enantioselective separation of a broad range of chemical compounds. springernature.comchiralpedia.com The separation is achieved by using a column packed with a Chiral Stationary Phase (CSP). chiralpedia.commdpi.com These CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. chiralpedia.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most popular and effective for separating a wide variety of racemic compounds. mdpi.comymc.co.jp When a racemic mixture of this compound is passed through the column, the two enantiomers interact with the chiral stationary phase. These interactions, which can include hydrogen bonds, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes. The stability of these complexes differs between the (R) and (S) enantiomers, causing one to be retained on the column longer than the other, thus enabling their separation. The choice of mobile phase is crucial for optimizing the separation and can be operated in normal-phase, reversed-phase, or polar organic modes. nih.govymc.co.jp

| CSP Type | Chiral Selector Example | Typical Interaction Mechanism |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole, steric inclusion |

| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Ionic interactions, hydrogen bonding, inclusion |

| Pirkle-type (Brush-type) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |

| Protein-based | Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions |

Conformational Analysis and Molecular Modeling of Stereoisomers

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For a chiral molecule such as this compound, which possesses a stereocenter at the second carbon of the sec-butyl group, the spatial orientation of its constituent atoms and functional groups dictates its interactions with other molecules, including biological receptors. A thorough conformational analysis, supported by molecular modeling, is therefore essential to understand the structure-property relationships of its stereoisomers, (R)-sec-butyl isovalerate and (S)-sec-butyl isovalerate.

Computational chemistry provides powerful tools to explore the conformational landscape of molecules. Methods such as molecular mechanics and quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of dihedral angles. These calculations help in identifying the low-energy conformers, which are the most populated at equilibrium, and in determining the energy barriers for rotation between them.

For the ester group in this compound, the rotation around the C(O)-O bond is of primary importance. Generally, esters prefer a planar cis (or Z) or trans (or E) conformation. The cis conformation, where the alkyl group of the alcohol and the carbonyl group are on the same side of the C-O single bond, is sterically hindered and therefore less stable than the trans conformation. Computational studies on similar simple esters have shown a significant energy barrier for rotation around this bond, indicating that the trans conformation is predominantly favored.

The rotation around the C-C bonds in both the sec-butyl and isovaleryl moieties also contributes to the conformational diversity. For the sec-butyl group, rotation around the C1-C2 bond (where C1 is bonded to the ester oxygen) leads to different staggered and eclipsed conformations. The relative energies of these conformers are influenced by the steric interactions between the methyl and ethyl groups attached to the chiral center. Similarly, rotation around the C-C bonds in the isovalerate group gives rise to various spatial arrangements of the isopropyl group relative to the ester functionality.

Molecular modeling studies would typically involve a systematic scan of the key dihedral angles to map out the potential energy surface. The resulting low-energy conformers for both (R)- and (S)-sec-butyl isovalerate would then be fully optimized to determine their geometries and relative energies. The data generated from such studies can be summarized in tables to compare the conformational preferences of the two stereoisomers.

Table 1: Key Dihedral Angles for Conformational Analysis of sec-Butyl Isovalerate

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| O=C-O-C | Rotation around the ester C-O bond | ~180° (trans) |

| C-O-C-C | Rotation around the O-C bond of the sec-butyl group | Staggered conformations (e.g., anti, gauche) |

| C-C-C-C | Rotation within the sec-butyl and isovalerate chains | Staggered conformations |

Advanced Synthetic Methodologies for Sec Butyl Isovalerate and Its Analogues

Microbial Biosynthesis and Metabolic Engineering

An alternative to in vitro enzymatic synthesis is the use of whole microbial cells as factories for the production of esters. This approach, known as microbial biosynthesis, involves engineering the metabolism of microorganisms to convert simple carbon sources, like glucose, into desired products.

Both bacteria, such as Escherichia coli, and yeast, like Saccharomyces cerevisiae, have been successfully engineered for the production of various esters, including branched-chain esters analogous to sec-butyl isovalerate. nih.govnih.gov The general strategy involves introducing a heterologous pathway for ester synthesis and optimizing the host's metabolism to provide the necessary precursors: an alcohol and an acyl-CoA.

The final step in ester biosynthesis is typically catalyzed by an alcohol acyltransferase (AAT), which condenses an alcohol with an acyl-CoA. berscience.org Various AATs have been characterized and expressed in microbial hosts for the production of flavor esters. For example, the expression of an AAT in engineered E. coli or S. cerevisiae strains that produce branched-chain alcohols can lead to the synthesis of the corresponding branched-chain esters. nih.govnih.gov Wax ester synthases have also been shown to catalyze the formation of fatty acid short- and branched-chain alkyl esters in engineered yeast. nih.gov

The table below presents examples of engineered microbial platforms for the production of branched-chain esters.

| Ester Product | Microbial Host | Key Enzymes Introduced/Overexpressed | Precursor Pathways Engineered | Titer (mg/L) |

| Isobutyl Acetate (B1210297) | Saccharomyces cerevisiae | Alcohol Acetyltransferase (ATF1) | Valine biosynthesis, Ehrlich pathway | 260.2 |

| 3-Methyl-1-butyl acetate (Isoamyl acetate) | Saccharomyces cerevisiae | Alcohol Acetyltransferase (ATF1) | Leucine (B10760876) biosynthesis, Ehrlich pathway | 296.1 |

| Fatty Acid Isobutyl Esters | Saccharomyces cerevisiae | Wax Ester Synthase (ws2) | Valine biosynthesis, Fatty acid synthesis | >230 (total esters) |

| Isobutyl Butyrate | Escherichia coli (coculture) | Alcohol Acyltransferase (AAT) | Isobutanol pathway, Butyryl-CoA pathway | Not specified |

This table is interactive. Click on the headers to sort the data.

The production of branched-chain esters like this compound requires a sufficient supply of the corresponding branched-chain alcohol and acyl-CoA precursors. In the case of this compound, the precursors are sec-butanol and isovaleryl-CoA. These are derived from central carbon metabolism through amino acid biosynthetic pathways. Specifically, isovalerate is derived from the leucine biosynthesis pathway, which proceeds through the intermediate 2-ketoisocaproate. Sec-butanol can be derived from the isoleucine biosynthesis pathway. A closely related precursor, isobutanol, is derived from the valine biosynthesis pathway, which has 2-ketoisovalerate as a key intermediate.

Metabolic engineering strategies are employed to increase the flux through these pathways to enhance the production of the required precursors. A common approach to boost the production of branched-chain alcohols in S. cerevisiae is to overexpress the key enzymes in the valine, leucine, or isoleucine biosynthetic pathways. For instance, to increase the production of isobutanol (a precursor for isobutyl esters), the genes ilv2, ilv5, and ilv3, which are involved in the conversion of pyruvate (B1213749) to 2-ketoisovalerate, are overexpressed. frontiersin.org This leads to an accumulation of 2-ketoisovalerate, which can then be converted to isobutanol via the Ehrlich pathway. A similar strategy can be envisioned to increase the production of other branched-chain alcohols and their corresponding acyl-CoAs for the synthesis of a variety of isovalerate esters.

Heterologous Expression of Alcohol Acyltransferases (AATs) in Recombinant Microorganisms

The biosynthesis of esters such as this compound and its analogues can be achieved through environmentally sustainable microbial conversion, which presents an alternative to traditional petroleum-based chemical synthesis. nih.govbiorxiv.org Central to this biological route are alcohol acyltransferases (AATs), enzymes that catalyze the condensation of an alcohol and an acyl-CoA to form an ester. nih.govbiorxiv.org AATs are a promising class of enzymes for ester biosynthesis due to their ability to accept a diverse range of acyl-CoA and alcohol substrates, enabling the synthesis of both natural and custom-designed esters. nih.gov

A significant strategy for leveraging these enzymes is their heterologous expression in well-characterized recombinant microorganisms like Escherichia coli and Saccharomyces cerevisiae. biorxiv.orgnih.gov This approach allows for the high-level production of specific AATs in microbial hosts that can be easily cultivated and genetically manipulated. For instance, the alcohol acetyltransferase genes ATF1 and ATF2 from Saccharomyces cerevisiae have been successfully expressed in E. coli and Clostridium acetobutylicum for the production of isoamyl acetate. nih.gov This demonstrates the feasibility of transferring ester-producing pathways into industrially relevant bacteria. nih.gov

However, the heterologous expression of AATs, particularly those derived from plants, can be challenging. nih.gov Key issues include the low solubility of these eukaryotic proteins when expressed in microbial hosts. nih.gov To overcome this, researchers have employed several strategies:

Codon Optimization: Adapting the gene sequence to match the codon usage of the host organism to improve translation efficiency. nih.gov

Fusion Partners: Attaching the AAT to a highly soluble protein to enhance its solubility. nih.gov

Co-expression of Molecular Chaperones: Using helper proteins that assist in the correct folding of the AAT. nih.gov

Protein engineering is another critical tool for improving the properties of AATs for industrial applications. nih.gov Challenges such as low catalytic activity, poor thermal stability, and insufficient selectivity can be addressed by modifying the enzyme's structure. nih.gov For example, a high-throughput microbial screening platform has been developed to rapidly identify AAT variants with desired specificities. biorxiv.orgbiorxiv.org This platform was used to screen engineered variants of chloramphenicol (B1208) acetyltransferase (CAT) and the S. cerevisiae AAT (ATF1), successfully identifying mutants with enhanced production of isobutyl acetate and butyl acetate. biorxiv.orgbiorxiv.org Such platforms are invaluable for tailoring enzymes toward the specific synthesis of designer esters like this compound. biorxiv.org

| Challenge | Strategy | Description | Reference |

|---|---|---|---|

| Low Protein Solubility | Codon Optimization, Fusion Partners, Chaperone Co-expression | These methods aim to increase the amount of correctly folded, soluble enzyme produced in the microbial host. | nih.gov |

| Low Catalytic Activity/Selectivity | Protein Engineering & High-Throughput Screening | Involves modifying the enzyme's amino acid sequence and rapidly testing many variants to find those with improved performance for a specific alcohol and acyl-CoA. | nih.govbiorxiv.org |

| Substrate Promiscuity | Model-Guided Protein Design | Utilizes computational models of the enzyme structure to predict mutations that will enhance selectivity for desired substrates, leading to higher purity of the target ester. | biorxiv.org |

Synthetic Microbial Consortia for Compartmentalized Biosynthesis

While expressing a complete biosynthetic pathway in a single engineered microorganism is a common approach, it can lead to problems such as metabolic burden and redox imbalance, ultimately resulting in poor product yields. oie.go.th An advanced and promising alternative is the use of synthetic microbial consortia, where the metabolic pathway is distributed among two or more distinct microbial populations. oie.go.thnih.gov This modular approach is inspired by natural microbial communities, which efficiently perform complex metabolic tasks through functional differentiation and metabolite exchange. nih.govresearchgate.net

In the context of producing esters like this compound, a consortium could be designed where an "upstream" strain is responsible for producing the precursor alcohol (sec-butanol) and/or the acyl-CoA (isovaleryl-CoA) from a simple carbon source. nih.gov This intermediate is then secreted and taken up by a "downstream" strain, which is engineered to express a specific AAT to perform the final esterification step. nih.gov

The key advantages of this compartmentalized strategy include:

Reduced Metabolic Load: By dividing the labor, the metabolic strain on any single organism is lessened, which can lead to improved cellular health and productivity. oie.go.th

Pathway Optimization: Each module of the pathway can be optimized independently in the most suitable microbial host. For instance, an anaerobic bacterium might be best for producing the alcohol, while an aerobic yeast might be superior for the final oxygen-dependent esterification step. oie.go.th

Isolation of Incompatible Reactions: Potentially toxic intermediates can be confined to one microbial population, preventing them from inhibiting processes in another. oie.go.th

The rational design and optimization of these defined consortia require a deep understanding of the molecular mechanisms underlying microbial interactions. nih.govresearchgate.net The stability of the consortium is crucial, as different growth rates between strains can lead to the loss of a required population. biorxiv.org To address this, communication-free control strategies are being developed, where genetically identical cells stochastically switch between different phenotypes, ensuring a stable population composition determined by the transition rates. biorxiv.org This approach could be particularly useful for large-scale industrial bioreactors where conditions may not be uniformly mixed. biorxiv.org

| Principle | Description | Benefit for Ester Production | Reference |

|---|---|---|---|

| Division of Labor | A complex metabolic pathway is split between two or more microbial strains. | Reduces metabolic burden on a single host, potentially increasing overall yield and stability. | oie.go.th |

| Compartmentalization | Upstream strains produce precursors (e.g., sec-butanol, isovaleryl-CoA) which are consumed by downstream strains for the final esterification step. | Allows for optimization of each part of the pathway in different cellular environments and isolates potentially toxic intermediates. | oie.go.thnih.gov |

| Cooperative Relationships | Strains are engineered for mutualism or commensalism, for example, through the exchange of essential metabolites (cross-feeding). | Enhances the stability and productivity of the co-culture system. | nih.gov |

Organic Synthesis Approaches

Direct Esterification Techniques (e.g., Steglich Esterification for related esters)

Direct esterification involves the condensation of a carboxylic acid and an alcohol to form an ester and water. mdpi.com While classic methods like Fischer esterification use strong acid catalysts and often require harsh conditions, milder techniques are necessary for sensitive or complex molecules. organic-chemistry.org The Steglich esterification, first reported in 1978, is a highly effective method for forming esters under neutral and mild conditions, typically at room temperature. wikipedia.orgnih.gov

This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. organic-chemistry.orgwikipedia.org A crucial component is the addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The general mechanism involves the carboxylic acid reacting with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then be attacked by the alcohol to form the ester. The role of DMAP is to act as an acyl transfer agent; it reacts with the O-acylisourea to form a reactive acylpyridinium salt ("active ester"), which is more readily attacked by the alcohol and suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea. organic-chemistry.org The water produced during the reaction is consumed by the DCC, forming the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org

The Steglich esterification is particularly advantageous for:

Sterically Hindered Substrates: It allows for the conversion of sterically demanding acids and alcohols that react poorly under other conditions. organic-chemistry.orgorganic-chemistry.org

Acid-Labile Compounds: The mild, neutral conditions prevent the degradation of molecules with acid-sensitive functional groups. organic-chemistry.org

Formation of tert-Butyl Esters: It is a convenient method for creating esters from tertiary alcohols like tert-butanol, which tend to eliminate to form alkenes under acidic Fischer conditions. organic-chemistry.org

Given that sec-butanol is a secondary alcohol, the Steglich conditions would be highly suitable for its reaction with isovaleric acid to form this compound, especially if either substrate contains other sensitive functionalities. nih.govresearchgate.net

Novel Catalytic Systems for Ester Formation

Research into ester synthesis continues to focus on developing more efficient, sustainable, and versatile catalytic systems. labmanager.com These novel systems aim to improve upon traditional methods by offering milder reaction conditions, higher yields, greater selectivity, and easier catalyst recovery.

Recent advancements include:

Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites and macroporous polymeric resins offer significant advantages over homogeneous catalysts like sulfuric acid. mdpi.comorganic-chemistry.org Zeolites, with their defined porosity and tunable acidity, are thermally stable and can be easily separated from the reaction mixture and reused. mdpi.com Beta zeolites (BEA-Type) have demonstrated superior performance in the esterification of carboxylic acids. mdpi.com Similarly, graphene oxide has been shown to be an efficient and reusable acid catalyst for a wide range of esterification reactions. organic-chemistry.org

Bimetallic Oxide Clusters: Chemists have developed innovative catalysts containing two noble metals, such as rhodium (Rh) and ruthenium (Ru), combined with oxygen. labmanager.com These RhRu bimetallic oxide clusters, with a mean diameter of just 1.2 nm, have shown exceptional activity in cross-dehydrogenative coupling (CDC) reactions. labmanager.com This method activates the C–H bond of an arene and couples it with a carboxylic acid to directly produce aryl esters, using molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com While this specific application is for aryl esters, the principle of using highly active, nanometer-sized metal catalysts represents a frontier in greener chemical synthesis. labmanager.com

Organocatalysts: Small organic molecules can also serve as effective catalysts for esterification. A 2,2'-biphenol-derived phosphoric acid has been used to promote dehydrative esterification between equimolar amounts of carboxylic acids and alcohols without the need to remove water. organic-chemistry.org Another approach uses p-dodecylbenzenesulfonic acid (DBSA), a surfactant-type Brønsted acid, to enable selective esterifications to occur in water, avoiding the need for organic solvents and dehydrating agents. organic-chemistry.org

Photocatalysts: A novel photocatalyst dubbed "N-BAP" has been developed that can reduce esters to alcohols when irradiated with blue light. sciencedaily.com While this is the reverse of esterification, it highlights the growing role of photoredox catalysis in C-O bond transformations, suggesting future possibilities for light-driven ester synthesis under extremely mild conditions. sciencedaily.com

Regioselective and Stereoselective Synthesis Strategies

The synthesis of this compound presents a stereochemical consideration because sec-butanol is a chiral molecule, existing as two enantiomers: (R)-(-)-butan-2-ol and (S)-(+)-butan-2-ol. Consequently, this compound is also chiral. The synthesis of a specific stereoisomer of this ester requires stereoselective strategies.

Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple reactive sites. In the context of ester synthesis, this is most relevant when dealing with polyols (molecules with multiple hydroxyl groups) or polycarboxylic acids. For the synthesis of this compound from isovaleric acid and sec-butanol, regioselectivity is not a primary concern as each reactant has only one functional group participating in the esterification. However, in the synthesis of more complex analogues, regioselective esterification would be critical. For example, selectively esterifying one hydroxyl group in a diol would require the use of protecting groups or enzymes with high positional specificity.

Stereoselectivity is of direct importance for this compound. A non-stereoselective synthesis using racemic sec-butanol will produce a racemic mixture of (R)- and (S)-sec-butyl isovalerate. To produce an enantioenriched or enantiopure product, one of the following strategies must be employed:

Use of Chiral Substrates: The most straightforward approach is to start with an enantiopure alcohol. For example, using pure (S)-(+)-butan-2-ol in an esterification reaction (such as the Steglich method) will yield exclusively (S)-sec-butyl isovalerate, as the esterification reaction itself does not affect the stereocenter of the alcohol.

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that can exhibit high enantioselectivity. mdpi.com A racemic mixture of sec-butanol could be reacted with isovaleric acid (or an activated derivative like an anhydride) in the presence of a selective lipase. The enzyme will preferentially catalyze the esterification of one enantiomer (e.g., the R-enantiomer) much faster than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the enantioenriched ester (e.g., (R)-sec-butyl isovalerate) from the remaining unreacted, enantioenriched alcohol (e.g., (S)-butan-2-ol).

Asymmetric Synthesis: This involves creating the chiral center during the synthesis. For example, the asymmetric reduction of 2-butanone (B6335102) using a chiral reducing agent (e.g., a catalyst system like Ru-BINAP) can produce enantiopure (R)- or (S)-sec-butanol, which can then be esterified.

These strategies are fundamental in modern organic synthesis for producing single-enantiomer compounds, which is particularly crucial in the pharmaceutical and fragrance industries where different stereoisomers can have vastly different biological activities or sensory properties.

No Evidence of Natural Occurrence for this compound Found

Despite a comprehensive search of scientific literature and chemical databases, no evidence has been found to support the natural occurrence of the chemical compound this compound in any biological system. Therefore, an article detailing its natural occurrence, biosynthesis, and chemoecological investigations as requested cannot be generated.

Initial and subsequent targeted searches for "this compound" in plant volatiles, insect pheromones, microbial emissions, and food products have failed to yield any documented instances of this specific isomer being isolated or identified from a natural source. The scientific record consistently details the presence of related isomers, such as n-butyl isovalerate and isobutyl isovalerate, in a variety of plants and insects; however, the sec-butyl variant remains conspicuously absent from these findings.

The provided article outline is predicated on the existence of this compound in nature, with all sections and subsections requiring information on its identification in organisms, its biosynthetic pathways, and its role in ecological interactions. Without any foundational data confirming its presence in the natural world, it is impossible to scientifically address these topics.

The lack of information extends across all areas of the requested article:

Natural Occurrence and Chemoecological Investigations of Sec Butyl Isovalerate

Advanced Analytical Chemistry for Detection and Quantification

High-Sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds like sec-butyl isovalerate, often regarded as the "gold standard" in the flavor and fragrance industry. d-nb.info Its high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying individual components within complex mixtures such as essential oils or food matrices. alwsci.comgcms.cz

In a typical GC-MS analysis, the volatile ester is separated from other components on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. For high-sensitivity applications, such as detecting trace amounts of the compound, selected ion monitoring (SIM) mode is employed, where the instrument only monitors specific ion fragments characteristic of this compound, significantly enhancing the signal-to-noise ratio.

For particularly complex samples where matrix interference is a challenge, gas chromatography coupled with tandem mass spectrometry (GC-MS-MS) offers superior selectivity and specificity. chromatographyonline.com This technique uses a multiple reaction monitoring (MRM) mode, which filters for a specific parent-to-daughter ion transition, effectively eliminating background noise and allowing for robust quantification at very low levels. chromatographyonline.com

Table 1: GC-MS Methodologies for Volatile Ester Analysis| Technique | Primary Application | Key Advantage |

|---|---|---|

| GC-MS (Full Scan) | Identification in complex mixtures | Provides a complete mass spectrum for library matching. gcms.cz |

| GC-MS (SIM Mode) | Trace quantification of known compounds | Enhanced sensitivity and signal-to-noise ratio. d-nb.info |

| GC-MS-MS (MRM Mode) | Quantification in highly complex or "dirty" matrices | Superior selectivity and specificity, minimizing interferences. chromatographyonline.com |

Validation of Enantioselective Analytical Methods

As this compound possesses a chiral center at the sec-butyl group, its enantiomers can exhibit different sensory properties. The separation and quantification of these enantiomers require enantioselective (chiral) gas chromatography. chromatographyonline.com The most versatile and accurate technique for determining the enantiomeric composition of volatile compounds is chiral GC using capillary columns coated with cyclodextrin (B1172386) derivatives as stationary phases. chromatographyonline.comgcms.cz

Research on the enantioselective separation of a homologous series of sec-butyl carboxylates (including acetate (B1210297), propionate, and butyrate) using beta-cyclodextrin (B164692) derivative chiral columns provides a direct framework for validating a method for this compound. researchgate.net In this research, gas chromatography with a flame ionization detector (FID) was used on chiral capillary columns like Cyclodex B and CycloSil B. researchgate.net

The validation of such a method involves several key steps:

Confirmation of Enantiomeric Separation: Demonstrating baseline or near-baseline resolution of the (R)- and (S)-enantiomers.

Thermodynamic Analysis: The separation process on these chiral columns is typically enthalpy-driven. researchgate.net By conducting analyses at different column temperatures, thermodynamic parameters (ΔΔH° and ΔΔS°) can be calculated to understand the chiral recognition mechanism.

Mechanism Investigation: The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. azom.com The stability of these complexes differs, leading to different retention times. For sec-butyl carboxylates, it was found that the separation factor (α) and the degree of separation (Rs) decreased as the chain size of the carboxyl group increased. researchgate.net This suggests that analyzing the larger this compound molecule might present a greater challenge, potentially requiring more specialized cyclodextrin phases or highly optimized temperature programs.

Table 2: Enantioseparation Data for sec-Butyl Carboxylates on a Cyclodex B Column| Compound | Temp (°C) | Capacity Factor (k') | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| sec-Butyl acetate | 70 | 5.15 / 5.28 | 1.025 | 1.45 |

| sec-Butyl propionate | 90 | 4.68 / 4.74 | 1.013 | 0.75 |

| sec-Butyl butyrate | 110 | 4.43 / 4.46 | 1.007 | 0.40 |

Development of Robust Extraction and Sample Preparation Techniques

The analysis of this compound from complex matrices like food or biological samples necessitates an effective extraction and concentration step prior to GC analysis. nih.gov Solid-Phase Microextraction (SPME) is a preferred technique as it is solvent-free, simple, and integrates sampling, extraction, and concentration into a single step. mdpi.comnih.gov

For a volatile compound like this compound, headspace SPME (HS-SPME) is the most common approach. nih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the vapor phase (headspace) above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column. mdpi.com

The development of a robust SPME method requires the optimization of several parameters:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For esters, coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) are often effective. mdpi.com

Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analyte, but equilibrium must be reached for reproducible results. An optimal time and temperature balance is needed. mdpi.com

Sample Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples can increase the partitioning of volatile organic compounds into the headspace, improving extraction efficiency. mdpi.com

A more recent innovation, the SPME Arrow, features a larger sorbent volume and a more mechanically robust design compared to traditional fibers. mdpi.com This results in higher extraction efficiency and sensitivity, offering an improvement factor of 4-5x over classical SPME setups for certain volatile compounds. mdpi.com

Quality Control and Analytical Standardization in Research Contexts

In both industrial and research settings, quality control (QC) and analytical standardization are paramount to ensure that results are accurate, reliable, and reproducible. nih.gov The analysis of flavor and fragrance compounds is a challenging task due to the complexity of the products, which necessitates the use of reliable analytical standards. sigmaaldrich.com

For this compound, this involves several key practices:

Use of Certified Reference Materials (CRMs): Quantification should be performed using a high-purity, certified reference standard of this compound. These standards, often certified via methods like quantitative NMR (qNMR) and traceable to primary standards (e.g., from NIST), ensure the accuracy of calibration curves. sigmaaldrich.com

Method Validation: The entire analytical method (extraction and GC-MS analysis) must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Internal Standards: To correct for variations in extraction efficiency and instrument response, an internal standard (a non-endogenous compound with similar chemical properties to the analyte) is often added to every sample at a known concentration.

Standard Operating Procedures (SOPs): All analyses should follow detailed SOPs that clearly define every step from sample receipt and preparation to data analysis and reporting. This ensures consistency over time and between different analysts.

Instrument Performance Monitoring: Regular checks of the GC-MS system's performance, including calibration, tuning, and blank runs, are essential to prevent contamination and ensure the instrument is operating within specified parameters. alfa-chemistry.com

By implementing this rigorous framework, laboratories can ensure the high quality and integrity of analytical data generated for this compound.

Computational and Theoretical Chemical Studies on Sec Butyl Isovalerate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules like sec-butyl isovalerate. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into various molecular properties that govern its behavior. scribd.com

One key area of investigation is the determination of molecular descriptors, which are numerical values that encode information about the molecule's structure and electronic properties. mdpi.com For esters, these descriptors can be used to predict properties like hydrogen-bonding capabilities. mdpi.com For instance, new molecular descriptors derived from quantum chemical calculations can replace experimentally determined parameters in Linear Solvation Energy Relationships (LSER), offering a purely theoretical route to understanding intermolecular interactions. mdpi.com

Calculations can also elucidate the conformational landscape of esters. For example, studies on related esters like tert-butyl acetate (B1210297) have identified different conformers and the energy barriers between them using methods like MP2/6-311++G(d,p). researchgate.net This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Furthermore, quantum chemical calculations can be used to study chemical reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors like global electrophilicity and nucleophilicity. growingscience.com These calculations can help predict how this compound will behave in different chemical environments and reactions. For instance, the polar nature of a reaction can be inferred from the difference in electrophilicity between reactants. growingscience.com

Interactive Data Table: Calculated Properties of Related Esters

| Property | tert-Butyl Acetate (Cs Conformer) | tert-Butyl Acetate (C1 Conformer) |

| Relative Energy (kJ/mol) | 0 | 46 |

| Rotational Constants (MHz) | A = 2578.9, B = 1658.3, C = 1350.5 | A = 3105.7, B = 1299.8, C = 1084.1 |

| Acetyl Methyl Torsional Barrier (cm-1) | ~113 | Not reported |

| Data derived from quantum chemical calculations and microwave spectroscopy of tert-butyl acetate, a structurally similar ester. researchgate.net |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of this compound. dovepress.com These simulations model the movement of atoms and molecules over time, providing a detailed picture of how they interact with each other and with their environment. k-state.edu

A crucial component of MD simulations is the force field, which defines the potential energy of the system as a function of the atomic coordinates. k-state.edu For esters and other molecules, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used. acs.org These force fields include terms for bonded interactions (bond stretching, angle bending, and torsions) and non-bonded interactions (van der Waals and electrostatic forces). acs.org

MD simulations can be used to study a variety of phenomena, including:

Solvation: How this compound molecules are surrounded by solvent molecules and the nature of the interactions involved.

Aggregation: The tendency of this compound molecules to cluster together in solution.

Interactions with other molecules: How this compound interacts with other components in a mixture, such as in fragrance formulations or biological systems. dovepress.com

For example, MD simulations can be used to investigate the chiral recognition of sec-butyl esters by cyclodextrins. researchgate.net These simulations can reveal the preferred binding orientations and the driving forces behind the enantioseparation, such as hydrophobic forces and dipole-dipole interactions. researchgate.net The stabilization energies of the inclusion complexes can also be calculated to determine which enantiomer forms a more stable complex. researchgate.net

Interactive Data Table: Key Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Relevance to this compound |

| van der Waals Forces | Weak, short-range attractions and repulsions between molecules. | Important for overall packing and cohesion in the liquid state. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The ester group in this compound creates a dipole moment, leading to these interactions. |

| Hydrogen Bonding | A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom. | While this compound cannot donate a hydrogen bond, its carbonyl oxygen can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | The butyl and isovalerate alkyl chains are nonpolar and will exhibit hydrophobic interactions. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov This approach is valuable for predicting the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experiments. farmaciajournal.com

In the context of this compound and other esters, QSPR models can be developed to predict a wide range of properties, including:

Toxicity: Predicting the toxic effects of esters on various organisms. farmaciajournal.com

Retention/Release Properties: Modeling the retention and release of odorant molecules, like esters, in water. semanticscholar.org

Chromatographic Retention Indices: Estimating the retention times of volatile organic compounds in gas chromatography. nih.gov

Thermodynamic Properties: Predicting properties such as the standard enthalpy of formation. mdpi.com

The development of a QSPR model typically involves several steps:

Data Collection: Gathering a dataset of molecules with known properties.

Descriptor Calculation: Calculating a large number of molecular descriptors that represent the structural and electronic features of the molecules.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), or Artificial Neural Networks (ANN) to build a model that correlates the descriptors with the property of interest. semanticscholar.org

Model Validation: Assessing the predictive power of the model using techniques like cross-validation. semanticscholar.org

For instance, a QSPR study on the toxicity of aliphatic esters used weighted holistic invariant molecular (WHIM) descriptors to develop models for predicting toxicity against Tetrahymena pyriformis. farmaciajournal.com

Interactive Data Table: Examples of QSPR Applications for Esters

| Predicted Property | Molecular Descriptors Used (Examples) | Statistical Method | Reference |

| Toxicity (log(IGC50)-1) | Weighted Holistic Invariant Molecular (WHIM) Descriptors | Not specified | farmaciajournal.com |

| Retention/Release in Water (Log(1/K)) | Topological, geometrical, and electronic descriptors | MLR, MNLR, ANN | semanticscholar.org |

| Chromatography Retention Indices | Structural attributes from SMILES | Monte Carlo optimization | nih.gov |

| Standard Enthalpy of Formation (ΔHf°) | Constitutional, topological, and quantum-chemical descriptors | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | mdpi.com |

Reaction Mechanism Elucidation for Synthesis and Biotransformation Pathways

Understanding the reaction mechanisms for the synthesis and biotransformation of this compound is crucial for optimizing its production and understanding its fate in biological systems.

Synthesis: The traditional synthesis of butyl isovalerate involves the esterification of isovaleric acid with butanol, often catalyzed by a strong acid like sulfuric acid. asianpubs.org However, this method has drawbacks such as equipment corrosion and environmental concerns. asianpubs.org Research has focused on developing greener catalysts, such as Brønsted acidic ionic liquids, which can offer high yields under milder conditions like microwave irradiation. asianpubs.org The proposed mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the isovaleric acid, followed by nucleophilic attack by the butanol, and subsequent elimination of water.

Enzymatic synthesis is another important pathway. Lipases and esterases are commonly used biocatalysts for the synthesis of esters. acs.org The mechanism of these serine hydrolases involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. unipd.it The serine residue acts as a nucleophile, attacking the carbonyl carbon of the acyl donor (e.g., isovaleric acid or another ester) to form a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate. acs.orgunipd.it This intermediate then reacts with the alcohol (sec-butanol) in a process called alcoholysis to release the desired ester and regenerate the enzyme. unipd.it

Biotransformation: Biotransformation of this compound can occur through hydrolysis, the reverse of its enzymatic synthesis, catalyzed by esterases and lipases to yield sec-butanol and isovaleric acid. unipd.it

Another potential biotransformation pathway is decarboxylation. For example, isovalerate can be decarboxylated by cytochrome P450 enzymes to form isobutene. nih.gov While this has not been specifically reported for this compound, it represents a plausible metabolic fate for the isovalerate moiety.

The synthesis of esters can also be achieved in engineered microorganisms. For example, E. coli has been engineered to produce various esters by expressing alcohol acyltransferase (AAT) enzymes. nih.gov These enzymes catalyze the condensation of an alcohol with an acyl-CoA. nih.gov The production of this compound in such a system would require the endogenous or exogenous supply of sec-butanol and isovaleryl-CoA.

Future Research Directions and Translational Perspectives

Development of Sustainable and Environmentally Benign Production Processes

Traditional chemical synthesis of esters often involves harsh conditions and the use of environmentally harmful catalysts. d-nb.info The development of green and sustainable production processes for sec-butyl isovalerate is a critical area of future research.

Key research areas include:

Alternative Energy Inputs: Investigating the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates and improve energy efficiency in esterification processes. mdpi.comnih.gov Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times for similar esterification reactions. asianpubs.org

Green Catalysts: Exploring the use of environmentally friendly catalysts, such as solid acid catalysts, reusable resins like Dowex H+, and ionic liquids. asianpubs.orgnih.gov These catalysts can offer advantages like reduced equipment corrosion, fewer byproducts, and easier recovery and reusability compared to traditional mineral acids like sulfuric acid. asianpubs.org Recent advancements have even demonstrated the potential of bimetallic oxide clusters as highly efficient and reusable catalysts that utilize molecular oxygen as the sole oxidant, producing water as the only byproduct. labmanager.comeurekalert.org

Process Intensification: Developing integrated reaction and separation technologies, such as reactive distillation, to improve process efficiency and reduce energy consumption. researchgate.neteuropa.eu This approach combines the chemical reaction and the separation of products into a single unit, which can lead to significant cost and energy savings.

Renewable Feedstocks: Focusing on the utilization of renewable feedstocks derived from biomass to produce the precursor molecules, isovaleric acid and sec-butanol. acs.orgigem.wiki This aligns with the broader shift towards a bio-based economy and the valorization of waste streams. For example, shrimp shell waste is being explored as a cheap and abundant source for producing related compounds. mdpi.com

A comparative table of different catalytic approaches is presented below:

| Catalyst Type | Advantages | Disadvantages |

| Mineral Acids (e.g., H2SO4) | High catalytic activity | Equipment corrosion, environmental hazards, difficult to recover. asianpubs.org |

| Solid Acid Catalysts | Reusable, reduced corrosion | May have lower activity than mineral acids. |

| Ionic Liquids | High activity, stability, reusable, environmentally friendly. asianpubs.orgresearchgate.net | Higher initial cost compared to traditional catalysts. |

| Enzymes (Lipases) | High specificity, mild reaction conditions, biodegradable. acs.org | Can be inhibited by substrates or products, higher cost. mdpi.com |

| Bimetallic Oxide Clusters | High efficiency, uses oxygen as oxidant, produces water as byproduct, reusable. labmanager.comeurekalert.org | Requires noble metals, which can be expensive. |

Exploration of Novel Biocatalysts and Engineered Biological Systems

Biocatalysis, utilizing enzymes or whole microbial cells, offers a highly specific and environmentally friendly alternative for ester synthesis. nih.govacs.org Future research in this area will focus on discovering and engineering more efficient biocatalytic systems for this compound production.

Key research directions include:

Novel Lipase Discovery and Immobilization: Screening for novel lipases from diverse microbial sources with improved stability and activity for the esterification of isovaleric acid and sec-butanol. acs.orgresearcher.life Immobilization of these enzymes on various supports is a key strategy to enhance their stability and reusability, making the process more economically viable. mdpi.comresearchgate.net

Engineered Microorganisms: Developing metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, for the de novo biosynthesis of this compound from simple sugars. nih.govnih.govd-nb.info This involves introducing and optimizing biosynthetic pathways for both the acid and alcohol precursors. d-nb.infonih.gov

Cell-Free Biosynthesis: Exploring cell-free systems where the necessary enzymes are used in vitro, which can overcome issues of cell toxicity and byproduct formation. acs.org

The table below summarizes different microbial hosts for ester production:

| Microbial Host | Advantages | Challenges |

| Escherichia coli | Well-characterized genetics, fast growth. d-nb.info | Can be sensitive to product toxicity. nih.gov |

| Saccharomyces cerevisiae | Generally recognized as safe (GRAS), robust for industrial fermentation. nih.govresearchgate.net | May have lower product titers compared to bacteria for some compounds. nih.gov |

| Pichia pastoris | High-density cell cultivation, strong promoters for protein expression. d-nb.info | Genetic tools are less developed compared to E. coli and S. cerevisiae. d-nb.info |

| Clostridium sp. | Can utilize a wide range of substrates, including lignocellulosic biomass. frontiersin.org | Can be difficult to genetically manipulate, strict anaerobic requirements. frontiersin.org |

Deeper Understanding of Chemoecological Roles and Metabolic Fates

Many esters, including isomers of butyl isovalerate, play important roles in chemical communication between organisms. nih.govmpg.de A deeper understanding of the chemoecological functions and metabolic fate of this compound is crucial for assessing its environmental impact and for potential applications in agriculture.

Future research should focus on:

Insect-Plant Interactions: Investigating the role of this compound as a semiochemical (e.g., pheromone or allomone) in insect behavior, such as attracting pollinators or repelling herbivores. researchgate.netmdpi.com

Microbial Interactions: Exploring how this compound influences microbial communities in different environments, such as the soil or on plant surfaces.

Biodegradation Pathways: Elucidating the metabolic pathways involved in the degradation of this compound by microorganisms in soil and water to understand its environmental persistence and fate. europa.eu In biological systems, it is expected to be hydrolyzed by esterases into sec-butanol and isovaleric acid, which are then further metabolized. researchgate.net

Plant Physiology: Studying the potential effects of this compound on plant growth and defense mechanisms. Volatile organic compounds (VOCs) released by plants can act as signals to activate defense responses in neighboring plants. nih.gov

Integration of Omics Technologies for Pathway Discovery and Engineering

The integration of various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a powerful approach for discovering novel biosynthetic pathways and for rationally engineering microbial strains for improved production of this compound. nih.govresearchgate.net

Key applications of omics technologies include:

Pathway Discovery: Using comparative genomics and transcriptomics to identify genes and pathways involved in the natural production of branched-chain esters in various organisms. nih.gov

Metabolic Modeling: Developing genome-scale metabolic models to predict the effects of genetic modifications and to identify bottlenecks in the production pathway. dtu.dk

Proteomics for Enzyme Characterization: Utilizing proteomics to identify and quantify the expression levels of key enzymes in the biosynthetic pathway, helping to optimize their expression for enhanced production. medsci.org

Metabolomics for Pathway Optimization: Employing metabolomics to analyze intracellular and extracellular metabolite concentrations, providing a detailed picture of the metabolic state of the production host and identifying potential rate-limiting steps or competing pathways. rsc.org

The integration of these multi-omics datasets will provide a comprehensive understanding of the cellular processes involved in this compound production, enabling more targeted and effective metabolic engineering strategies. dtu.dkmedsci.org

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA 1910.1020 guidelines for air sampling and exposure monitoring. Use explosion-proof equipment and grounded containers to prevent static discharge. Implement fume hoods and PPE (nitrile gloves, goggles) during synthesis. Store in amber glass bottles at ≤4°C with desiccants to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.